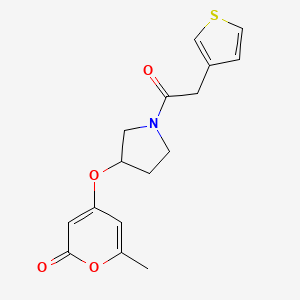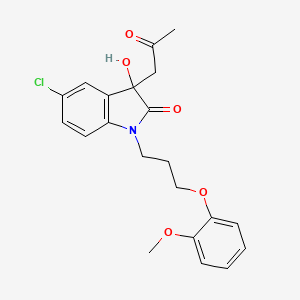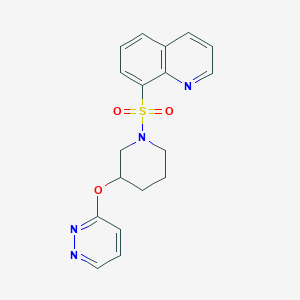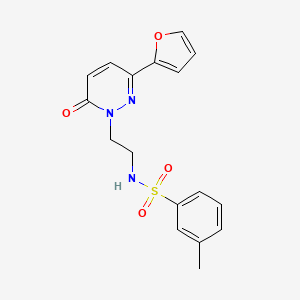
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. QPA is a small molecule that has been found to have promising biological activities, making it a target for drug discovery and development.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
Quinazolinone derivatives, like 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, exhibit a broad spectrum of pharmacological activities, making them valuable in medicinal chemistry and drug discovery. These compounds are integral parts of many drugs due to their effectiveness against various diseases, including cancer, malaria, and bacterial infections. Their structural diversity allows for the development of novel therapeutic agents with improved efficacy and reduced side effects (Mishra, Nair, & Baire, 2022).
Anticancer Research
In anticancer research, isoquinoline derivatives are explored for their potential in modern therapeutics. The pharmacological importance of these compounds is highlighted by their capabilities to inhibit the growth of cancer cells through various mechanisms. This makes them a subject of interest in the development of new anticancer drugs with the potential for high efficacy and specificity (Danao et al., 2021).
Diabetes and Metabolic Disorders
Compounds related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide are studied for their applications in treating metabolic disorders, such as diabetes. Dipeptidyl peptidase IV inhibitors, which can include quinazolinone structures, are a focus of research due to their role in enhancing the incretin system, thereby offering a therapeutic approach for managing type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).
Neurological Applications
Research into the central nervous system (CNS) acting drugs often involves quinazolinone derivatives due to their diverse biological activities. These compounds are being investigated for potential effects on depression, euphoria, and convulsion, showcasing their versatility in the development of novel CNS medications (Saganuwan, 2017).
Asymmetric Catalysis
In the field of synthetic chemistry, compounds with quinazolinone structures are utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules. Their application in catalysis underlines the importance of these compounds in the preparation of pharmaceuticals and fine chemicals, demonstrating their contribution to advancing synthetic methodologies (Hargaden & Guiry, 2009).
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-13-4-3-8-18-10-13)7-9-21-12-20-15-6-2-1-5-14(15)17(21)23/h1-6,8,10,12H,7,9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJOOQDQBCYXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363674.png)







![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)
